molecular formula C12H13ClN2O2S2 B2641583 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea CAS No. 2034599-82-9

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2641583
CAS No.: 2034599-82-9
M. Wt: 316.82
InChI Key: QUDCIJCDTYASMR-UHFFFAOYSA-N
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Description

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It features a urea core strategically substituted with a 5-chlorothiophene group and a second thiophene ring, a structural motif known to confer significant biological activity . The chlorothiophene moiety enhances lipophilicity and potential binding affinity to biological targets, while the methoxyethyl linker provides structural flexibility that can improve solubility and pharmacokinetic properties . This molecular architecture makes it a valuable candidate for investigating new therapeutic agents. This compound is of particular interest in antimicrobial and enzymology research. Structurally similar urea and thiourea derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria . Furthermore, recent studies highlight that hybrid molecules incorporating thiophene and urea/thiourea functionalities exhibit significant potential as urease inhibitors . Urease is a critical enzyme for the virulence of pathogens like Helicobacter pylori , and inhibiting it is a promising therapeutic strategy . The specific combination of the thiophene rings in this compound suggests it may act through a mechanism involving uncompetitive inhibition, binding to the enzyme-substrate complex and effectively shutting down its activity . Researchers can utilize this chemical as a key intermediate for further derivatization or as a pharmacophore in structure-activity relationship (SAR) studies aimed at developing new anti-infectives. Its well-defined structure allows for precise modifications to optimize potency and selectivity . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S2/c1-17-8(9-4-5-10(13)19-9)7-14-12(16)15-11-3-2-6-18-11/h2-6,8H,7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDCIJCDTYASMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CS1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chlorothiophene-2-carboxylic acid with methoxyethylamine to form the intermediate 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine.

    Urea Formation: The intermediate is then reacted with thiophene-2-isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the urea moiety to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or amine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the thiophene rings and the urea moiety allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related urea derivatives and thiophene-containing molecules. Below is a detailed analysis:

Structural Analogues with Urea Linkages

Compound Name Key Structural Features Notable Properties/Activities Reference
1-(2,3-di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea Urea, methoxyethyl, quinoxaline, dual thiophene ACSS2 enzyme inhibition; reduces lipid levels in cancer cells
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea Urea, thiadiazole, chlorophenyl, methoxyphenyl Unspecified activity; structural emphasis on aromatic and heterocyclic diversity
3-(2-chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)-urea Urea, hydroxyethyl, chlorophenyl, thiophene Hypothesized solubility enhancement via hydroxyethyl group
  • Key Observations: The target compound lacks the quinoxaline or thiadiazole rings seen in analogs but retains dual thiophene motifs, which may enhance metabolic stability compared to phenyl-substituted ureas .

Thiophene-Containing Compounds

Compound Name Key Structural Features Notable Properties/Activities Reference
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Chlorothiophene, enone, phenyl Photophysical applications; α,β-unsaturated ketone reactivity
4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol Pyrimidine, benzofuran, thiophene Synthetic versatility via KOH-mediated cyclization
  • Key Observations: The 5-chlorothiophene moiety in the target compound may increase electrophilicity compared to non-halogenated thiophenes, influencing binding to cysteine-rich enzyme active sites .

Substituent Effects on Pharmacological Profiles

  • Chlorine vs.
  • Methoxyethyl vs. Hydroxymethyl : The methoxyethyl group in the target compound likely confers higher lipophilicity than hydroxymethyl-substituted ureas (e.g., ), impacting pharmacokinetics .

Biological Activity

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is a thiophene derivative noted for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that may contribute to various biological interactions, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H13ClN2O2S2C_{12}H_{13}ClN_2O_2S^2 and a molecular weight of approximately 301.8 g/mol. Its structure consists of two thiophene rings, one substituted with a chlorine atom and a methoxyethyl group, while the other is linked to a urea moiety. This structural complexity is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₃ClN₂O₂S₂
Molecular Weight301.8 g/mol
CAS Number2034599-82-9

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The urea moiety is particularly significant as it can form hydrogen bonds with target proteins, influencing their activity. This interaction may lead to modulation of various biological pathways, potentially resulting in therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Anticancer Potential

Several studies have explored the anticancer potential of thiophene derivatives. The structural features of this compound may allow it to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

A notable study highlighted the efficacy of urea-containing compounds in targeting specific kinases involved in cancer progression, suggesting that this compound could serve as a lead for developing new anticancer agents .

Case Studies

  • In vitro Studies : A study investigating the cytotoxic effects of thiophene derivatives on cancer cell lines revealed that certain modifications to the thiophene structure enhanced their anticancer activity. These findings support further exploration of this compound in similar contexts .
  • Enzyme Inhibition : Research has shown that urea-based compounds can act as effective inhibitors of enzymes like fibroblast growth factor receptor (FGFR), which plays a role in tumor growth and metastasis. The potential for this compound to inhibit such pathways warrants further investigation .

Q & A

Q. What are the standard synthetic protocols for synthesizing 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:

Cyclization : Formation of a chlorothiophene intermediate using reagents like POCl₃ or SOCl₂ under reflux conditions.

Alkylation : Reaction of the intermediate with methoxyethyl halides (e.g., methoxyethyl chloride) in the presence of a base (e.g., K₂CO₃) to introduce the methoxyethyl group.

Urea Coupling : Final coupling with thiophen-2-yl isocyanate using a nucleophilic substitution reaction under anhydrous conditions (e.g., DMF as solvent, room temperature) .
Key Considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography.

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and urea linkage.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z vs. calculated for C₁₃H₁₄ClN₂O₂S₂).
  • X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .

Q. What physicochemical properties are critical for handling and storage?

  • Methodological Answer : Key properties include:
  • Solubility : Assess in DMSO (common for biological assays) and aqueous buffers (pH-dependent stability).
  • Stability : Test under varying temperatures (e.g., -20°C for long-term storage) and light exposure (use amber vials if photosensitive).
  • Hygroscopicity : Determine via gravimetric analysis to avoid hydrolysis of the urea group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance nucleophilicity in urea coupling.
  • Catalyst Screening : Use coupling agents like HATU or EDCI for efficient amide/urea bond formation.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation.
  • Purification : Employ preparative HPLC for high-purity isolation (>98%) .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing thiophene with furan or phenyl groups). Compare activities using:
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target kinases or proteases.
  • Cell-Based Assays : Evaluate cytotoxicity (e.g., MTT assay) and anti-inflammatory effects (e.g., TNF-α suppression).
    Example: A study found that replacing thiophene with phenyl reduced activity by 60%, highlighting the role of sulfur in target binding .

Q. What computational methods predict the compound’s biological targets and mechanism?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., kinase ATP-binding pockets).
  • MD Simulations : Run 100-ns trajectories to assess binding stability.
  • QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ data .

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